molecular formula C17H17N3O5 B2830078 (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1207015-09-5

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2830078
CAS No.: 1207015-09-5
M. Wt: 343.339
InChI Key: NYHBWDQKDYDDDL-UHFFFAOYSA-N
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Description

The compound (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a complex organic molecule that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the isoxazole ring through a cycloaddition reaction of nitrile oxides with alkenes or alkynes . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts such as copper(I) or ruthenium(II) for cycloaddition reactions , and careful control of temperature and solvent conditions to ensure efficient cyclization and condensation steps.

Chemical Reactions Analysis

Types of Reactions

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-20-9-14(16(18-20)23-3)17(21)24-10-12-8-15(25-19-12)11-5-4-6-13(7-11)22-2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBWDQKDYDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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